molecular formula C10H18N2OS B564631 Ranitidine-d6 Impurity B CAS No. 1189903-94-3

Ranitidine-d6 Impurity B

Numéro de catalogue: B564631
Numéro CAS: 1189903-94-3
Poids moléculaire: 220.364
Clé InChI: JFGCGQJHMUYGLU-WFGJKAKNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ranitidine-d6 Impurity B is a biochemical used for proteomics research . It has a molecular weight of 220.36 and a molecular formula of C10H12D6N2OS .


Chemical Reactions Analysis

Ranitidine, the parent compound of this compound, has been found to degrade significantly under acidic, basic, and oxidative stress conditions . The presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.36 and a molecular formula of C10H12D6N2OS . More specific physical and chemical properties are not provided in the available resources.

Applications De Recherche Scientifique

Pharmacodynamic and Pharmacokinetic Properties

Ranitidine, a histamine H2-receptor antagonist, is well-established for its potent inhibition of gastric acid secretion, which is effective in the treatment and prophylaxis of gastrointestinal lesions aggravated by gastric acid secretion (Grant, Langtry, & Brogden, 1989). Its pharmacokinetic properties have been extensively studied, highlighting its effectiveness across various gastrointestinal disorders. However, the specific research applications of Ranitidine-d6 Impurity B, a deuterated form of ranitidine, are not directly addressed in these studies. The deuterated forms are often used in analytical studies to understand the pharmacokinetics and metabolism of drugs more accurately.

Impurity Formation and Detection

Recent concerns have been raised about the presence of N-nitrosodimethylamine (NDMA) impurities in ranitidine products. NDMA is classified as a probable human carcinogen, and its formation can be influenced by various factors, including the presence of nitrate ions, acidity, and temperature. Studies investigating the mechanisms of NDMA formation in ranitidine and the influence of ranitidine impurities, including possibly this compound, are critical for ensuring drug safety and efficacy. Such research highlights the importance of selecting appropriate analytical methods for detecting trace amounts of impurities in drug samples (Monajjemzadeh & Robertson, 2021).

Drug Interaction Potential

Ranitidine’s interaction with other drugs has been the subject of extensive investigation due to its common administration alongside other medications. Understanding the pharmacokinetic interactions of ranitidine, including the potential role of its impurities such as this compound, is essential for predicting and managing drug-drug interactions. This research is crucial for ensuring the safe coadministration of ranitidine with other therapeutic agents (Klotz & Kroemer, 1991).

Mécanisme D'action

Target of Action

Ranitidine-d6 Impurity B, also known as Ranitidine, primarily targets the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion .

Mode of Action

This compound acts by reversibly binding to histamine H2 receptors . This binding inhibits the interaction of histamine with these receptors, leading to a reduction in gastric acid secretion . This mechanism helps prevent and treat conditions associated with excessive gastric acid, such as ulcers .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the histamine H2 receptors, this compound reduces the secretion of gastric acid, thereby affecting the overall pathway . The downstream effects include a decrease in gastric volume and hydrogen ion concentration .

Pharmacokinetics

Following oral administration, the absorption of this compound is rapid, with peak plasma concentrations occurring at 1 to 3 hours . The bioavailability of this compound after oral administration is approximately 50% due to presystemic hepatic metabolism . Plasma protein binding of this compound is approximately 15%, and the apparent volume of distribution is greater than body volume . After intravenous administration, plasma concentrations decay in a biexponential manner . The elimination half-life is almost 2 hours and is somewhat longer after oral administration . Plasma clearance is approximately 600 ml/min, of which most is renal clearance .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of gastric acid secretion . This leads to a decrease in gastric volume and hydrogen ion concentration . As a result, conditions associated with excessive gastric acid, such as ulcers, can be prevented and treated .

Action Environment

The presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of the impurity N-nitrosodimethylamine (NDMA) in this compound . The US FDA found that levels of NDMA in this compound may increase to unacceptable levels over time, posing a risk to consumers .

Safety and Hazards

The U.S. Food and Drug Administration (FDA) has found N-nitrosodimethylamine (NDMA) levels in some ranitidine products increase with time and temperature posing a risk to consumers . Therefore, the agency has requested the withdrawal of all ranitidine products from the U.S. market .

Orientations Futures

The presence of NDMA in ranitidine products continues to be a concern. The pharmaceutical industry is forced to assess a strict control of impurities when manufacturing drug substances and drug products . The future of ranitidine and its impurities, including Ranitidine-d6 Impurity B, will likely involve further investigation into the sources and mechanisms of NDMA formation, as well as the development of methods for its detection and control .

Analyse Biochimique

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules in a biochemical context.

Cellular Effects

Given its use in proteomics research , it may influence cellular processes by interacting with proteins and other biomolecules within the cell.

Molecular Mechanism

It is known that the compound is used in proteomics research , suggesting that it may exert its effects at the molecular level through interactions with proteins and other biomolecules.

Temporal Effects in Laboratory Settings

It is known that the compound is used in proteomics research , suggesting that its effects may change over time in a laboratory setting.

Dosage Effects in Animal Models

It is known that the compound is used in proteomics research , suggesting that its effects may vary with different dosages in animal models.

Metabolic Pathways

It is known that the compound is used in proteomics research , suggesting that it may interact with enzymes or cofactors in metabolic pathways.

Transport and Distribution

It is known that the compound is used in proteomics research , suggesting that it may be transported and distributed within cells and tissues.

Subcellular Localization

It is known that the compound is used in proteomics research , suggesting that it may be localized to specific compartments or organelles within the cell.

Propriétés

IUPAC Name

2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2OS/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11/h3-4H,5-8,11H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGCGQJHMUYGLU-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.